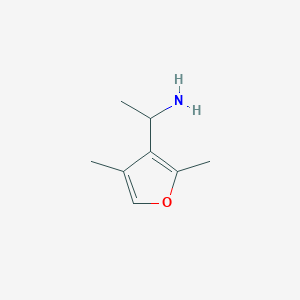
1-(2,4-Dimethylfuran-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylfuran-3-yl)ethanamine is an organic compound belonging to the class of heterocyclic amines It features a furan ring substituted with two methyl groups at positions 2 and 4, and an ethanamine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylfuran-3-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Methylation: The furan ring is then methylated at positions 2 and 4 using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylfuran-3-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Tetrahydrofuran derivatives.
Substitution: Alkylated amines.
Scientific Research Applications
1-(2,4-Dimethylfuran-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylfuran-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)ethanamine: Similar structure but with methyl groups at positions 2 and 5.
1-(2,3-Dimethylfuran-4-yl)ethanamine: Methyl groups at positions 2 and 3.
Uniqueness
1-(2,4-Dimethylfuran-3-yl)ethanamine is unique due to its specific substitution pattern on the furan ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(2,4-dimethylfuran-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NO/c1-5-4-10-7(3)8(5)6(2)9/h4,6H,9H2,1-3H3 |
InChI Key |
ASLYHTAFSRAVMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















